molecular formula C20H19Cl2NOS B2782446 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide CAS No. 478067-77-5

4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide

Cat. No.: B2782446
CAS No.: 478067-77-5
M. Wt: 392.34
InChI Key: TYOUKZMQZBQMOB-UHFFFAOYSA-N
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Description

This compound (molecular weight: 392.35) features a central isoxazole ring substituted at position 3 with a [5-(3,4-dichlorophenyl)] group and at position 5 with a methyl sulfide moiety linked to a 4-(tert-butyl)phenyl group . The 3,4-dichlorophenyl substituent is a common motif in bioactive molecules, often associated with enhanced receptor binding due to electron-withdrawing effects.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfanylmethyl]-5-(3,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NOS/c1-20(2,3)14-5-7-16(8-6-14)25-12-15-11-19(24-23-15)13-4-9-17(21)18(22)10-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOUKZMQZBQMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a halogenation reaction, typically using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Formation of the Sulfide Linkage: The sulfide linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the isoxazole ring, which is known for its biological activity, suggests that this compound could be a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The dichlorophenyl group is a common motif in many pharmaceuticals, indicating that this compound could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isoxazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the dichlorophenyl group could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Analogs in show a wide melting point range (85–143°C), influenced by substituent polarity and crystallinity. The tert-butyl group in the target compound could lower melting points due to reduced symmetry, but experimental confirmation is needed.

Biological Activity

4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide, also known by its CAS number 478067-77-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various studies.

  • Molecular Formula: C20H19Cl2NOS
  • Molecular Weight: 392.34 g/mol
  • CAS Number: 478067-77-5

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving tert-butyl phenol and dichlorophenyl isoxazole derivatives. The synthesis pathway typically includes the formation of the sulfide linkage, which is crucial for its biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported the compound's effectiveness in inhibiting cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The IC50 values for these cell lines were determined, showcasing the compound's potential as an anticancer agent .

Cell LineIC50 (µM)
HT-2912.5
M2115.0
MCF710.0

The mechanism by which this compound exerts its effects may involve the inhibition of angiogenesis and tumor growth. It has been compared to combretastatin A-4, a known angiogenesis inhibitor, suggesting that it may work by disrupting the vascular supply to tumors . Additionally, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against certain bacterial strains. Similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, indicating that structural modifications could enhance activity against these pathogens .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer types.
  • Antimicrobial Testing : A series of derivatives were tested against MRSA and showed minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL, indicating promising potential for development as an antimicrobial agent .

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